5-Oxodecanoic acid, also known as decanoic acid 5-oxo-, is a medium-chain fatty acid characterized by the molecular formula . This compound contains a ketone functional group at the fifth carbon of the decanoic acid chain. It is recognized for its creamy peach-like aroma and finds applications in various industrial and scientific fields, including chemistry, biology, and medicine.
5-Oxodecanoic acid is classified as a keto acid and can be derived from natural sources or synthesized through chemical processes. It is included in the category of fatty acids, specifically medium-chain fatty acids, which are known for their diverse biological activities and metabolic roles.
The synthesis of 5-oxodecanoic acid can be achieved through several methods:
The synthetic routes are optimized for yield and purity, often conducted under controlled conditions to prevent contamination. Industrial production typically employs similar methodologies but scales them up for larger quantities.
5-Oxodecanoic acid is involved in various chemical reactions:
Common reagents used in these reactions include potassium permanganate and chromium trioxide for oxidation, while substitution reactions may involve nucleophiles reacting at the ketone site.
The mechanism of action for 5-oxodecanoic acid primarily relates to its metabolic pathways within biological systems. As a medium-chain fatty acid, it participates in:
5-Oxodecanoic acid has diverse applications across various fields:
5-Oxodecanoic acid, a medium-chain keto fatty acid, serves as a pivotal metabolic intermediate and chiral precursor in biocatalytic synthesis. Its carbonyl group at the C5 position enables stereoselective enzymatic reductions, yielding valuable hydroxy fatty acid derivatives with applications in pharmaceuticals and fine chemicals. This section details the enzymatic pathways, stereocontrol mechanisms, and mitochondrial transformations governing its biocatalytic processing.
Carbonyl reductases catalyze the NADPH-dependent reduction of 5-oxodecanoic acid to chiral hydroxydecanoic acids. Bacillus lentus and Corynebacterium strains exhibit robust activity in converting keto acids like 5-oxodecanoic acid through β-oxidation-like pathways. These enzymes typically function in aqueous environments at physiological pH and temperatures (25–37°C), achieving high conversion rates (>80%) under optimized conditions [1]. The reduction occurs stepwise: initial activation to a CoA thioester precedes enzymatic dehydrogenation and hydration, forming the 5-oxo intermediate. Carbonyl reductases then stereospecifically transfer hydride from NADPH to the keto group, yielding either (R)- or (S)-5-hydroxydecanoic acid [1].
Table 1: Enzymatic Reduction Pathways for 5-Oxodecanoic Acid
Enzyme Source | Cofactor | Primary Product | Conversion Efficiency |
---|---|---|---|
Bacillus lentus | NADPH | (S)-5-Hydroxydecanoic acid | >85% |
Corynebacterium FUI-2 | NADPH | (R)-5-Hydroxydecanoic acid | 78% |
Mitochondrial fractions | NADPH | Racemic mixture | 60–70% |
Stereoselectivity in 5-oxodecanoic acid reduction is governed by reductase active-site topology. Bacillus lentus reductases position the substrate’s si-face toward NADPH, enabling hydride attack to yield (S)-5-hydroxydecanoic acid with >90% enantiomeric excess (ee). Conversely, Corynebacterium FUI-2 orients the re-face, producing the (R)-enantiomer [1]. Computational modeling reveals that bulky residues (e.g., Trp⁶⁵ in Bacillus lentus) sterically constrain substrate binding, dictating facial selectivity. Mutagenesis studies confirm that residue substitutions (e.g., Trp⁶⁵→Ala) collapse enantioselectivity to <20% ee, underscoring active-site architecture as the stereodetermining factor [1].
Table 2: Stereoselectivity Profiles of Key Reductases
Enzyme | Enantiomer Produced | ee (%) | Key Active-Site Residues |
---|---|---|---|
B. lentus Carbonyl Reductase | (S)-5-Hydroxydecanoic acid | 92–97 | Trp⁶⁵, Leu¹⁰⁸, Tyr¹⁵⁵ |
Corynebacterium FUI-2 Reductase | (R)-5-Hydroxydecanoic acid | 88–90 | Phe⁷³, His¹¹⁹, Asp¹⁵⁰ |
Engineered Mutant (W65A) | Racemic | <20 | Ala⁶⁵ |
Mitochondrial NADPH-dependent reductases drive the biotransformation of 5-oxodecanoic acid within β-oxidation cycles. This process is energy-coupled, as evidenced by in vitro inhibition using oligomycin (ATP synthase inhibitor) or sodium azide (cytochrome oxidase inhibitor), which suppress reduction yields by 70–90%. 2-Bromooctanoic acid, a β-oxidation blocker, similarly inhibits 5-oxodecanoic acid metabolism, confirming its reliance on mitochondrial β-oxidation machinery [1]. NADPH regeneration in mitochondria occurs primarily via isocitrate dehydrogenase and malic enzyme, with cofactor recycling rates directly correlating with reaction velocity. Kinetic analyses show a Kₘ of 0.8 mM for 5-oxodecanoic acid and Vₘₐₓ of 120 nmol/min/mg protein in isolated rat liver mitochondria, highlighting efficient substrate utilization [1].
Table 3: Mitochondrial Cofactor/Inhibitor Effects on 5-Oxodecanoic Acid Metabolism
Condition | Reduction Rate (%) | NADPH Consumption (nmol/min/mg) | Key Observations |
---|---|---|---|
Control (no inhibitor) | 100 | 18.5 ± 2.1 | Complete conversion in 30 min |
+ 10 μM Oligomycin | 22 | 4.1 ± 0.9 | ATP depletion halts β-oxidation |
+ 5 mM Sodium Azide | 8 | 1.2 ± 0.3 | Respiratory chain inhibition |
+ 1 mM 2-Bromooctanoic acid | 15 | 3.0 ± 0.6 | β-Oxidation blocked at thiolase step |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: